Product packaging for 2-methoxy-2-(2-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 1481923-23-2)

2-methoxy-2-(2-methoxyphenyl)acetonitrile

Cat. No.: B6244619
CAS No.: 1481923-23-2
M. Wt: 177.20 g/mol
InChI Key: DWIYNNMLQIUUCY-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methoxyphenyl)acetonitrile ( 1481923-23-2) is a high-purity organic compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both methoxy and nitrile functional groups on a central carbon atom, makes it a valuable precursor for the development of more complex molecules and active pharmaceutical ingredients (APIs). The compound is offered in various packaging sizes to suit different research and development needs, ranging from 50mg to 5g . Researchers utilize this nitrile in exploring novel synthetic pathways, heterocyclic compound formation, and structure-activity relationship studies. As with many specialized research chemicals, its primary applications lie in early-stage discovery and methodological development within laboratory settings. Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet for comprehensive handling, storage, and disposal information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1481923-23-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,1-2H3

InChI Key

DWIYNNMLQIUUCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C#N)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 2 2 Methoxyphenyl Acetonitrile

Established Synthetic Pathways

The preparation of 2-methoxy-2-(2-methoxyphenyl)acetonitrile can be envisaged through three principal synthetic routes: modifications of the Strecker synthesis, nucleophilic substitution reactions, and the alkylation of pre-existing acetonitrile (B52724) frameworks. Each of these strategies offers a unique set of advantages and challenges in accessing the target molecule.

Strecker Synthesis Adaptations for α-Substituted Nitriles

The Strecker synthesis, a cornerstone in the synthesis of α-amino acids, traditionally involves the one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.comnih.gov Adaptations of this reaction can be conceptualized for the synthesis of α-alkoxy nitriles.

A plausible modified Strecker-type reaction for the target compound would likely commence with 2-methoxybenzaldehyde (B41997). Instead of ammonia, a reagent capable of delivering a methoxyamine equivalent or a precursor that can be readily converted to a methoxy (B1213986) group would be employed. The reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would then furnish an α-alkoxynitrile intermediate. thieme-connect.de While direct use of methoxyamine in a Strecker reaction is not widely documented for this specific substrate, the general principle of using substituted amines is well-established. wikipedia.org

Alternatively, a more conventional Strecker reaction using 2-methoxybenzaldehyde and ammonia could yield 2-amino-2-(2-methoxyphenyl)acetonitrile. Subsequent chemical manipulation, such as diazotization in the presence of methanol (B129727), could potentially introduce the α-methoxy group, although this would represent a multi-step adaptation. The efficiency of such a sequence would be highly dependent on the stability of the diazonium intermediate and the propensity for competing side reactions.

Nucleophilic Substitution Reactions in Methoxyaryl Systems

Nucleophilic substitution presents a direct and powerful strategy for the synthesis of the target compound. This approach hinges on the availability of a suitable precursor, specifically an α-halo-2-methoxyphenylacetonitrile, which can then undergo substitution with a methoxide (B1231860) nucleophile.

The key starting material for this route would be 2-(2-methoxyphenyl)acetonitrile, which is commercially available. Halogenation at the α-position would be the critical first step. The resulting α-halo derivative, for instance, α-bromo-2-(2-methoxyphenyl)acetonitrile, would then be subjected to a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide in methanol. This reaction would proceed via an S(_N)2 mechanism, where the methoxide ion displaces the halide to form the desired this compound. The success of this approach is contingent on the selective α-halogenation of the starting nitrile without affecting the aromatic ring and the subsequent clean substitution without competing elimination reactions. utdallas.edu

A representative reaction scheme is as follows:

Step 1: α-Halogenation of 2-Methoxyphenylacetonitrile (B128560) 2-Methoxyphenylacetonitrile + N-Bromosuccinimide (NBS) → α-Bromo-2-methoxyphenylacetonitrile

Step 2: Nucleophilic Substitution with Methoxide α-Bromo-2-methoxyphenylacetonitrile + Sodium Methoxide → this compound + Sodium Bromide

The reaction conditions for the nucleophilic substitution would need to be carefully controlled to favor substitution over elimination, which can be a significant side reaction, especially with sterically hindered substrates or strong, bulky bases.

Alkylation Strategies for Acetonitrile Scaffolds

The direct alkylation of an acetonitrile scaffold offers another viable pathway. In this context, the starting material would again be 2-methoxyphenylacetonitrile. The strategy involves the deprotonation of the α-carbon to form a carbanion, which then reacts with an electrophilic source of a methoxy group.

The generation of the carbanion is typically achieved using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic solvent. The resulting nucleophilic carbanion would then be quenched with an electrophile that can deliver a methoxy group. Identifying a suitable electrophilic methoxylating agent is a key challenge in this approach. Reagents such as methoxymethyl chloride (MOM-Cl) could potentially be used, followed by a subsequent cleavage step, though this adds complexity. Direct electrophilic α-methoxylation reagents are less common but represent an area of ongoing research in synthetic methodology.

Palladium-catalyzed α-arylation of nitriles is a more advanced alkylation strategy that could be adapted. nih.govacs.orgnih.govcapes.gov.br While typically used to form carbon-carbon bonds, modifications of this methodology could potentially be explored for carbon-oxygen bond formation at the α-position.

Reaction Optimization and Process Intensification

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can profoundly influence the outcome of the synthetic methods described above.

For Strecker-type syntheses , polar protic solvents like water or methanol are often used to facilitate the formation of the initial imine or equivalent intermediate. thieme-connect.de However, for the subsequent nucleophilic addition of cyanide, the solvent polarity can affect the solubility and reactivity of the cyanide source.

In nucleophilic substitution reactions , the solvent plays a critical role in stabilizing the transition state and influencing the reaction pathway (S(_N)1 vs. S(_N)2). For the S(_N)2 reaction of an α-haloacetonitrile with methoxide, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can be advantageous. These solvents can solvate the cation of the methoxide salt while leaving the nucleophilic anion relatively "bare" and more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity.

For alkylation strategies involving carbanion formation, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent quenching of the strong base and the carbanion intermediate.

Interactive Table: Solvent Effects on Nucleophilic Substitution of α-Haloacetonitriles

Solvent TypeExample SolventsExpected Effect on S(_N)2 RateRationale
Polar ProticWater, Methanol, Ethanol (B145695)DecreaseSolvation of the nucleophile via hydrogen bonding reduces its reactivity.
Polar AproticDMF, DMSO, AcetonitrileIncreaseSolvates the counter-ion of the nucleophile, leaving the nucleophile more reactive.
Nonpolar AproticHexane, TolueneDecreasePoor solubility of ionic reactants and poor stabilization of the transition state.

Catalyst Systems and Ligand Design for Enhanced Yield

Catalysis is central to modern synthetic chemistry, offering pathways to reactions that are otherwise slow or unselective.

In the context of Strecker-type reactions , both acid and base catalysis can be employed. Acid catalysts, such as hydrogen chloride or ytterbium triflate, can accelerate the formation of the imine intermediate. thieme-connect.de Asymmetric catalysts can be used to control the stereochemistry of the newly formed chiral center, which is particularly relevant if an enantiomerically pure product is desired. nih.gov

For nucleophilic substitution reactions , phase-transfer catalysis (PTC) can be a powerful tool, especially when dealing with heterogeneous reaction mixtures. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the nucleophile (e.g., methoxide) from an aqueous or solid phase to the organic phase containing the α-haloacetonitrile substrate, thereby accelerating the reaction. core.ac.ukcrdeepjournal.org

In alkylation strategies , particularly those involving transition metal catalysis, the design of the ligand is of paramount importance. For palladium-catalyzed α-arylation of nitriles, the choice of phosphine (B1218219) ligand, such as BINAP or other bulky, electron-rich phosphines, can dramatically influence the rate and selectivity of the reaction by modulating the electronic and steric properties of the palladium center. nih.govacs.org While direct α-methoxylation via this route is not standard, the principles of ligand design would be critical in developing such a catalytic system.

Interactive Table: Catalyst Systems for Nitrile Functionalization

Reaction TypeCatalyst/Ligand SystemRole of Catalyst/LigandPotential Outcome
Asymmetric StreckerChiral Thiourea CatalystsActivation of imine and delivery of cyanideEnantioselective formation of α-aminonitriles. nih.gov
Nucleophilic SubstitutionTetrabutylammonium Bromide (PTC)Facilitates transfer of nucleophile between phasesIncreased reaction rate and yield. crdeepjournal.org
Pd-catalyzed α-ArylationPd(dba)(_2)/BINAPStabilizes Pd center, promotes reductive eliminationFormation of α-aryl nitriles. acs.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature: Generally, an increase in temperature increases the rate of reaction. For nucleophilic substitution reactions, such as the common synthesis of nitriles from halogenoalkanes and a cyanide salt, heating is typically required. chemguide.co.ukchemguide.co.uk This is because the higher temperature provides the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier. For example, the synthesis of nitriles from halogenoalkanes is often performed by heating the mixture under reflux in an ethanol solution. chemguide.co.uk The rate constants of these reactions are expected to increase as the temperature rises. researchgate.net

Pressure: The effect of pressure on reaction kinetics is related to the change in volume from the reactants to the transition state, known as the activation volume (ΔV‡). For associative mechanisms like the S_N2 reaction, where two species come together in the rate-determining step, the transition state is typically more compact and occupies a smaller volume than the initial reactants. chemguide.co.uk This results in a negative activation volume. researchgate.netnih.gov According to the principles of physical organic chemistry, reactions with a negative activation volume are accelerated by an increase in pressure. researchgate.net Therefore, a key step in the synthesis of the target molecule, the nucleophilic attack of a cyanide ion, would likely be accelerated under high-pressure conditions. researchgate.netnih.gov

Table 1: Expected Influence of Temperature and Pressure on Key Reaction Steps

Parameter Expected Effect on Reaction Rate Rationale
Temperature Increase Provides molecules with sufficient kinetic energy to overcome the activation energy barrier, leading to more effective collisions. chemguide.co.ukresearchgate.net

| Pressure | Increase | For associative (e.g., S_N2) steps, the transition state is more compact than the reactants (negative activation volume), and increased pressure favors this state. researchgate.netnih.gov |

Regioselective and Stereoselective Synthesis Approaches

Achieving high selectivity is paramount in modern organic synthesis. For a molecule like this compound, this involves controlling both the position of substituents on the aromatic ring (regioselectivity) and the three-dimensional arrangement of atoms at the chiral center (stereoselectivity).

Control over Stereocenters in α-Substituted Acetonitriles

The carbon atom attached to both the methoxy and the nitrile groups is a stereocenter. The synthesis of a single enantiomer, rather than a racemic mixture, requires an asymmetric synthesis strategy. Several advanced methods can be applied to control this stereocenter.

Catalytic Asymmetric Cyanation : One cutting-edge approach involves the direct enantioselective cyanation of a C-H bond. For instance, copper-catalyzed radical relay processes have been developed for the enantioselective conversion of benzylic C-H bonds into benzylic nitriles. nih.gov This type of reaction uses a chiral ligand to guide the formation of the C-CN bond, resulting in high enantioselectivity (often 90-99% enantiomeric excess). nih.gov Applying this logic, a precursor like 2-methoxymethoxybenzene could potentially undergo asymmetric cyanation at the benzylic position.

Stereoconvergent Cross-Coupling : Another powerful method is the catalytic asymmetric synthesis of secondary nitriles from racemic starting materials. Stereoconvergent Negishi cross-couplings of racemic α-bromonitriles with organozinc reagents, catalyzed by a chiral nickel complex, can produce enantioenriched α-aryl nitriles. nih.gov This approach is significant because it can transform a 50:50 mixture of enantiomers of a starting material into a single, desired enantiomer of the product. nih.gov

Chiral Auxiliaries : A more classical yet robust strategy is the use of a chiral auxiliary. thieme-connect.com In this method, an achiral substrate is attached to an enantiomerically pure molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved off. thieme-connect.comyoutube.com For example, an α-keto acid precursor could be attached to a chiral auxiliary like a (S,S)-(+)-pseudoephedrine. Subsequent reduction and introduction of the nitrile group would proceed with high diastereoselectivity, and final removal of the auxiliary would yield the enantiomerically enriched target molecule.

Table 2: Comparison of Asymmetric Synthesis Strategies for α-Substituted Acetonitriles

Strategy Description Advantages Key Considerations
Catalytic Asymmetric Cyanation Direct C-H functionalization using a chiral catalyst to introduce the nitrile group enantioselectively. nih.gov Atom-economical; avoids pre-functionalization of the substrate. Requires a suitable C-H bond for activation; catalyst development can be complex. nih.gov
Stereoconvergent Cross-Coupling A racemic starting material (e.g., α-halonitrile) is converted into a single enantiomer of the product using a chiral catalyst. nih.gov Starts from a simple racemic mixture; high enantioselectivity is achievable. Requires a suitable leaving group and specific catalyst systems (e.g., Ni/BOX). nih.gov

Directing Group Strategies in Aryl Substitution

The "2-methoxy" prefix in the (2-methoxyphenyl) portion of the target molecule's name indicates ortho substitution on the benzene (B151609) ring. The methoxy group is an ortho-, para-directing group in classical electrophilic aromatic substitution. Achieving exclusive ortho substitution requires specific synthetic strategies.

The most powerful and widely used method for this purpose is Directed ortho Metalation (DoM) . wikipedia.orgnih.gov In this reaction, the heteroatom of a directing metalation group (DMG), in this case the oxygen of the methoxy group in a precursor like anisole (B1667542), coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination positions the strong base to deprotonate the nearest (ortho) C-H bond on the aromatic ring, forming a stabilized aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped by an appropriate electrophile to install a substituent exclusively at the ortho position.

For the synthesis of the (2-methoxyphenyl)acetonitrile scaffold, the DoM strategy would proceed as follows:

Metalation : Anisole is treated with n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and enhances reactivity. wikipedia.orgwpmucdn.com The methoxy group directs the lithiation to the ortho position. nih.gov

Electrophilic Trap : The resulting ortho-lithiated anisole is then reacted with an electrophile that can be converted to an acetonitrile group. A simple approach would be reaction with a suitable electrophile to install a chloromethyl or bromomethyl group, which could subsequently be displaced by a cyanide ion.

This DoM strategy provides excellent regiocontrol, overcoming the statistical mixture of ortho and para products seen in many standard electrophilic substitution reactions. wikipedia.org

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include the use of safer reagents, catalytic methods, and alternative reaction media.

Catalytic and Recyclable Systems : Moving away from stoichiometric reagents that generate large amounts of waste is a core green principle. The synthesis could be improved by using reusable catalysts, such as cobalt nanoparticles supported on N-doped carbon for α-alkylation of nitriles, or hydrotalcite-supported metal species. harvard.edu Directed ortho metalation, while effective, uses stoichiometric amounts of strong, pyrophoric bases. Alternative catalytic C-H functionalization methods are a greener area of research. nih.gov

Cyanide-Free Synthesis : Traditional nitrile syntheses often rely on highly toxic alkali metal cyanides like KCN or NaCN. chemguide.co.uk Developing cyanide-free routes is a major goal. Research has shown that less toxic cyanide sources can be used, or that nitriles can be generated through alternative pathways. For instance, aldoxime dehydratases are enzymes that can convert aldoximes into nitriles under very mild, aqueous conditions, representing a promising biocatalytic approach.

Solvent Choice : Many organic reactions use volatile and often toxic organic solvents. A greener approach would involve using water, supercritical fluids, or recyclable solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). nih.gov One-pot syntheses that minimize solvent use and purification steps also contribute to a greener process.

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient and selective but also minimally impactful on the environment.

Chemical Reactivity and Transformation of 2 Methoxy 2 2 Methoxyphenyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group that participates in a wide array of chemical transformations, serving as a precursor to various other functionalities.

Hydrolysis to Carboxylic Acids and Amides

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide, which is often the rate-limiting step, yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, forming a hydroxy imine intermediate. Proton transfer and tautomerization then lead to the amide, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The presence of the α-methoxy group in 2-methoxy-2-(2-methoxyphenyl)acetonitrile may influence the rate of hydrolysis due to its electronic effects.

Table 1: Expected Products from the Hydrolysis of this compound

Reagents and Conditions Intermediate Product Final Product
H₃O⁺, Δ 2-Methoxy-2-(2-methoxyphenyl)acetamide 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Reduction to Primary Amines and Imines

The nitrile functionality can be readily reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is a valuable synthetic tool for the introduction of an aminomethyl group. The generally accepted mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion, which is then further reduced to the primary amine.

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Subsequent workup with water is required to quench the excess reducing agent and liberate the amine product. While specific yields for the reduction of this compound have not been reported, this reaction is generally efficient for a wide range of nitriles.

Partial reduction of nitriles to imines is also possible using milder reducing agents or by controlling the reaction conditions, although this can be challenging due to the high reactivity of the intermediate imine.

Table 2: Expected Product from the Reduction of this compound

Reagent Solvent Product

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the nitrile to form, after hydrolysis, ketones.

Cycloaddition reactions provide a powerful method for the construction of heterocyclic rings. The [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. There is evidence that 2-(2-methoxyphenyl)acetonitrile can participate in such reactions. For instance, the reaction with sodium azide, often catalyzed by a Lewis acid, would be expected to yield the corresponding tetrazole derivative.

Transformations to Heterocyclic Compounds (e.g., Amidines, Pyridines, Lactones)

The nitrile group serves as a versatile building block for the synthesis of a variety of heterocyclic compounds.

Amidines: The addition of amines to nitriles, often catalyzed by an acid, can lead to the formation of amidines. This reaction proceeds through a nitrile-activated intermediate.

Pyridines: While direct synthesis of pyridines from this compound is not documented, nitriles, in general, can be used as precursors in multicomponent reactions to construct pyridine rings.

Lactones: The transformation of a nitrile to a lactone is not a direct conversion. However, if the nitrile is part of a molecule that can be converted into a hydroxy acid, subsequent intramolecular cyclization can lead to a lactone. For example, hydrolysis of the nitrile to a carboxylic acid, followed by other functional group manipulations, could potentially lead to a precursor for lactonization.

Research has shown that 2-(2-methoxyphenyl)acetonitrile derivatives can be used in the synthesis of indolenines, which are precursors to various dyes and natural products. This transformation involves a nucleophilic aromatic substitution pathway.

Table 3: Examples of Heterocyclic Compounds Derived from Related Nitriles

Reactant Reagents Heterocyclic Product Reference
2-(2-Methoxyphenyl)acetonitrile Alkyl/Aryl Lithium Reagents Indolenine derivatives Organic Letters, 2019

Reactions Involving the Methoxy (B1213986) and Phenyl Moieties

The methoxy and phenyl groups of this compound also participate in characteristic chemical reactions, particularly electrophilic aromatic substitution on the phenyl ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the ortho-methoxy group. The methoxy group is a strong activating group and an ortho-, para-director. This means it increases the rate of substitution and directs incoming electrophiles to the positions ortho and para to itself.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the incoming electrophile is expected to substitute at the positions ortho and para to the existing methoxy group. The primary products would be the 4- and 6-substituted derivatives, with the potential for some steric hindrance at the 6-position due to the adjacent bulky substituent.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Predicted Major Products
Nitration NO₂⁺ 2-Methoxy-2-(4-nitro-2-methoxyphenyl)acetonitrile and 2-Methoxy-2-(6-nitro-2-methoxyphenyl)acetonitrile
Bromination Br⁺ 2-Methoxy-2-(4-bromo-2-methoxyphenyl)acetonitrile and 2-Methoxy-2-(6-bromo-2-methoxyphenyl)acetonitrile

O-Demethylation Reactions and Phenolic Derivatives

The structure of this compound features two methoxy groups, one on the aromatic ring and one at the α-position to the nitrile. Both are susceptible to O-demethylation to yield phenolic and α-hydroxy derivatives, respectively. The selective cleavage of these ethers is a key transformation in organic synthesis.

The methoxy group on the aromatic ring can be cleaved under various conditions to yield a phenolic derivative. Standard reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). The choice of reagent can sometimes allow for selective demethylation. For instance, BBr₃ is a powerful reagent capable of cleaving aryl methyl ethers at low temperatures.

The α-methoxy group, being part of an acetal-like structure, may exhibit different reactivity. Acid-catalyzed hydrolysis could potentially lead to the formation of an α-hydroxy nitrile (a cyanohydrin) or the corresponding aldehyde, depending on the reaction conditions and the stability of the intermediates.

Table 1: Potential O-Demethylation Reactions and Resulting Phenolic Derivatives

Reagent/ConditionTarget Methoxy GroupExpected Product
Boron tribromide (BBr₃)Aromatic2-hydroxy-2-(2-hydroxyphenyl)acetonitrile
Hydrobromic acid (HBr)Both2-hydroxy-2-(2-hydroxyphenyl)acetonitrile
Aluminum chloride (AlCl₃)Aromatic2-methoxy-2-(2-hydroxyphenyl)acetonitrile
Mild acidic hydrolysisα-Methoxy2-hydroxy-2-(2-methoxyphenyl)acetonitrile

It is important to note that achieving selectivity between the two methoxy groups would be a significant synthetic challenge. The reaction conditions would need to be carefully optimized to favor the cleavage of one ether over the other.

Side-Chain Modifications at the Benzylic Position

The benzylic position in this compound is the carbon atom attached to both the phenyl ring and the nitrile group. This position is typically reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions.

However, in this specific molecule, the benzylic carbon is quaternary, bearing a methoxy group, a 2-methoxyphenyl group, a nitrile group, and another carbon from the nitrile. This lack of a benzylic hydrogen atom significantly limits the typical benzylic position reactions such as benzylic bromination with N-bromosuccinimide (NBS) or oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), as these reactions generally require the presence of at least one benzylic hydrogen.

Therefore, modifications at this position would likely involve nucleophilic substitution of the α-methoxy group or reactions that proceed through the formation of a stabilized carbanion adjacent to the nitrile group, if a suitable base can deprotonate another position on the molecule.

Formation of Derivative Classes

The unique combination of functional groups in this compound provides a scaffold for the synthesis of various classes of derivatives.

α-Substituted Nitriles with Varied Functionalities

The α-methoxy group can potentially be displaced by other nucleophiles under appropriate conditions, leading to a variety of α-substituted nitriles. For example, reaction with organometallic reagents or other carbon nucleophiles could lead to the formation of a new carbon-carbon bond at the α-position. Similarly, reaction with heteroatom nucleophiles could introduce functionalities such as α-amino or α-thioether groups.

Aryl-Substituted Acetonitrile (B52724) Derivatives

The aromatic ring of the 2-methoxyphenyl group is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. This allows for the introduction of various substituents onto the aromatic ring, leading to a wide range of aryl-substituted acetonitrile derivatives.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ElectrophileReactionExpected Product(s)
Br₂/FeBr₃Bromination2-methoxy-2-(5-bromo-2-methoxyphenyl)acetonitrile
HNO₃/H₂SO₄Nitration2-methoxy-2-(2-methoxy-5-nitrophenyl)acetonitrile
RCOCl/AlCl₃Friedel-Crafts Acylation2-methoxy-2-(5-acyl-2-methoxyphenyl)acetonitrile

Polyfunctionalized Compounds Incorporating the this compound Framework

The nitrile group itself is a versatile functional group that can be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations, combined with the reactivity of the methoxy groups and the aromatic ring, open up pathways to a diverse range of polyfunctionalized compounds. For example, hydrolysis of the nitrile followed by demethylation of the aromatic methoxy group would yield a substituted mandelic acid derivative.

Mechanistic Investigations of Reactions Involving 2 Methoxy 2 2 Methoxyphenyl Acetonitrile

Reaction Pathway Elucidation

A critical aspect of understanding any chemical transformation is the elucidation of its reaction pathway, which involves identifying key intermediates and analyzing transition states.

Identification of Key Intermediates

There are no specific studies in the reviewed literature that identify and characterize key intermediates in reactions involving 2-methoxy-2-(2-methoxyphenyl)acetonitrile. In analogous systems, such as the hydrolysis of cyanohydrin ethers, the formation of a hemiacetal-like intermediate or a carbocation stabilized by the adjacent oxygen and aryl groups could be postulated. However, without experimental or computational evidence specific to this compound, any proposed intermediate remains hypothetical.

Transition State Analysis in Catalytic Processes

The analysis of transition states is crucial for understanding the energy barriers and the role of catalysts in a reaction. There is no available research that provides a transition state analysis for any catalytic process involving this compound. General principles of catalysis suggest that a catalyst would function by providing an alternative reaction pathway with a lower activation energy, potentially by stabilizing the transition state. For instance, in a hypothetical acid-catalyzed hydrolysis, the protonation of the methoxy (B1213986) group would be a key step, and the transition state would involve the departure of methanol (B129727) and the formation of an oxocarbenium ion.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for determining the rate of a reaction and formulating a rate law, which provides insights into the reaction mechanism. A search of the scientific literature did not yield any kinetic studies or rate law determinations for reactions involving this compound. Such studies would be necessary to understand how the concentration of reactants, catalysts, and temperature affect the reaction rate, which in turn would help to support or refute a proposed mechanism.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for modeling reaction mechanisms, calculating the energies of intermediates and transition states, and providing a theoretical framework for understanding reaction pathways. There are no specific computational studies focused on the reaction mechanisms of this compound found in the current literature. Such studies would be invaluable for exploring potential reaction pathways and complementing experimental findings. A theoretical mechanistic study on the reaction of the simpler methoxymethyl radical with nitrogen dioxide has been reported, but its direct applicability to the title compound is limited. researchgate.net

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a definitive experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing strong evidence for a particular mechanism. wikipedia.orgresearchgate.net For example, using a 13C labeled cyanide in cyanohydrin synthesis can help elucidate the reaction pathway. acs.org There are no published isotopic labeling studies that have been conducted to confirm the mechanism of any reaction involving this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 2 2 Methoxyphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon skeleton, proton environments, and their connectivity.

¹H and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

For 2-methoxy-2-(2-methoxyphenyl)acetonitrile, with the molecular formula C₁₀H₁₁NO₂, one would predict a specific set of signals. The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the disubstituted benzene (B151609) ring. The methoxy (B1213986) group on the ring and the methoxy group attached to the chiral center would each produce a singlet, likely at slightly different chemical shifts. The single proton on the chiral carbon (the methine proton) would also appear as a singlet.

In the ¹³C NMR spectrum, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. This would include signals for the nitrile carbon, the chiral methine carbon, two methoxy carbons, and the six unique carbons of the 2-methoxyphenyl group. The chemical shift of the nitrile carbon typically appears in the range of 115-125 ppm. nmrs.iochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (4x)7.0 - 7.6110 - 160
Methine CH~5.0~65
Ar-OCH₃~3.9~56
CH-OCH₃~3.5~58
C-CNN/A~160
CNN/A~118

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the methine proton signal would show a correlation to the chiral carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). HMBC is critical for piecing together the entire molecular puzzle. Key expected correlations would include the methoxy protons to their respective attached carbons, the methine proton to the carbons of the aromatic ring and the nitrile carbon, and the aromatic protons to neighboring aromatic carbons.

These techniques, used in concert, would provide irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁NO₂), the calculated monoisotopic mass is 177.07898 Da. uni.lu An experimental HRMS measurement confirming this exact mass would validate the molecular formula.

Table 2: Predicted HRMS Adducts for this compound uni.lu

Adductm/z (Predicted)
[M+H]⁺178.08626
[M+Na]⁺200.06820
[M-H]⁻176.07170
[M+NH₄]⁺195.11280

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For aromatic nitriles, a strong molecular ion peak is typically observed. miamioh.edu Common fragmentation pathways involve the loss of small, stable molecules or radicals.

Expected fragmentation for this compound could include:

Loss of the methoxy group attached to the chiral center (·OCH₃, 31 Da).

Loss of the nitrile group (·CN, 26 Da) or hydrocyanic acid (HCN, 27 Da). miamioh.edu

Cleavage resulting in the formation of a stable tropylium-like ion or a methoxy-substituted benzyl (B1604629) cation.

Analyzing these fragmentation patterns allows for a detailed confirmation of the connectivity of the different functional groups within the molecule.

X-ray Diffraction Analysis for Solid-State Structure

Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction would unambiguously determine the spatial relationship between the 2-methoxyphenyl group and the methoxyacetonitrile (B46674) moiety. For instance, the crystal structure of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been determined, revealing details about its molecular geometry and intermolecular interactions in the solid state. researchgate.net A similar analysis for the title compound would provide invaluable and definitive structural data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformational state.

For this compound, the key vibrational modes would include:

C≡N stretch: The nitrile group exhibits a characteristic sharp absorption in the IR spectrum and a strong, sharp band in the Raman spectrum, typically in the range of 2200-2260 cm⁻¹.

C-O-C stretches: The methoxy group will show characteristic C-O stretching vibrations. The aryl-alkyl ether linkage would be expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C stretches: The benzene ring will have multiple bands corresponding to C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H stretches: The methoxy and acetonitrile (B52724) methylidyne C-H bonds will have stretching vibrations in the 2800-3000 cm⁻¹ region.

Experimental IR and Raman spectra are available for the related compound (2-methoxyphenyl)acetonitrile. nih.govnist.gov These spectra show the expected peaks for the nitrile and methoxyphenyl groups, providing a reference for the analysis of the target compound. Furthermore, theoretical studies on related molecules, such as 2-methoxy-6-methyl pyridine, have utilized DFT calculations to assign the observed FT-IR and FT-Raman bands, a methodology that would be highly applicable to this compound. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitrile (C≡N)Stretching2200 - 2260
Methoxy (Aryl-O-CH₃)Asymmetric C-O-C Stretch1230 - 1270
Methoxy (Aryl-O-CH₃)Symmetric C-O-C Stretch1020 - 1075
Aromatic RingC=C Stretching1400 - 1600
Aromatic RingC-H Stretching3000 - 3100
Aliphatic (CH₃ and CH)C-H Stretching2800 - 3000

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

For chiral molecules such as the enantiomers of this compound, chiroptical spectroscopic techniques are indispensable for determining the absolute configuration in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information about the entire molecule, not just the chromophoric regions.

While specific ECD or VCD studies on this compound were not found, the application of these techniques to other chiral molecules, including those with multiple chiral centers, is well-established. nih.govrsc.org For example, chiroptical spectroscopy has been used to analyze the complex metabolic pathways of chiral drugs like thalidomide, demonstrating its power in distinguishing between enantiomers and their metabolites in complex systems. nih.gov The stereochemical assignment of chiral dipeptide derivatives has also been successfully achieved using chiroptical methods. rsc.org For a chiral derivative of this compound, a combination of experimental ECD/VCD measurements and theoretical calculations would be the definitive method for establishing its absolute configuration in a non-crystalline state.

Computational Chemistry Approaches to 2 Methoxy 2 2 Methoxyphenyl Acetonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT is a widely used computational method that maps the electron density of a multi-electron system to determine its energy and other properties. For 2-methoxy-2-(2-methoxyphenyl)acetonitrile, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to calculate key electronic properties such as the total energy, dipole moment, and the distribution of electronic charge.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are based directly on quantum mechanics without the use of experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, albeit at a much higher computational cost than DFT. These high-accuracy calculations are often used to benchmark results from less computationally intensive methods or to obtain highly precise energetic information for small molecules. A study on this compound would use these methods to achieve a more accurate prediction of its electronic energy and properties.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Analysis for this compound would involve visualizing these orbitals and calculating their energy gap to predict its reactivity hotspots and electronic transition behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or acetonitrile) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing how the molecule moves, flexes, and changes its shape (conformation) over nanoseconds or microseconds. This is particularly important for understanding the flexibility of the methoxy (B1213986) and phenyl groups and identifying the most prevalent conformations in solution.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various types of spectra, which can then be compared with experimental results for validation. For this compound, DFT calculations could be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of ¹H and ¹³C atoms.

UV-Visible spectra: By using Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions.

Applications of 2 Methoxy 2 2 Methoxyphenyl Acetonitrile As a Key Synthetic Intermediate

Building Block in Complex Organic Synthesis

The reactivity of the nitrile group and the potential for further functionalization of the aromatic rings make 2-methoxy-2-(2-methoxyphenyl)acetonitrile a significant intermediate in complex organic synthesis.

Precursor to Pharmaceutical Intermediates (e.g., non-clinical synthetic routes)

While direct non-clinical synthetic routes employing this compound are not extensively documented in publicly available research, the applications of its structural analogs, such as 2-methoxyphenylacetonitrile (B128560) and its derivatives, provide strong indications of its potential in pharmaceutical synthesis. For instance, 2-methoxyphenylacetonitrile has been utilized in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, which has been investigated as a potential antibiotic agent. Additionally, it serves as a precursor for 6,7-benzomorphan derivatives that act as antagonists of the NMDA receptor-channel complex.

Derivatives of methoxyphenylacetonitrile are also crucial in the synthesis of verapamil (B1683045), a well-known calcium channel blocker used in the management of cardiovascular conditions. nih.govresearchgate.net The synthesis of verapamil and its derivatives often involves the alkylation of a methoxyphenylacetonitrile core. nih.govresearchgate.netgoogle.com Given this precedent, this compound could serve as a key starting material for novel verapamil analogs or other pharmacologically active compounds, where the additional methoxy (B1213986) group could modulate the compound's biological activity and pharmacokinetic properties.

Furthermore, 2-phenylacrylonitrile (B1297842) derivatives, which share structural similarities, have been synthesized and evaluated as tubulin inhibitors with potential anticancer activity. nih.gov This suggests a possible research direction for derivatives of this compound in the development of new therapeutic agents.

The following table summarizes the properties of related methoxyphenylacetonitrile compounds and their applications, suggesting the potential utility of this compound.

Compound NameCAS NumberMolecular FormulaApplication
2-Methoxyphenylacetonitrile7035-03-2C₉H₉NOSynthesis of potential antibiotics and NMDA receptor antagonists.
4-Methoxyphenylacetonitrile104-47-2C₉H₉NOIntermediate for the antidepressant Venlafaxine. google.com
4-Hydroxy-3-methoxyphenylacetonitrileN/AC₉H₉NO₂Intermediate for pharmaceuticals. google.com
4-Methoxy-2-methylbenzylnitrileN/AC₁₀H₁₁NOIntermediate for corticotropin-releasing factor (CRF) receptor antagonists. patsnap.com

Component in Agrochemical Synthesis (e.g., pyrethroid insecticides)

There is currently no direct evidence in the scientific literature to suggest the use of this compound in the synthesis of pyrethroid insecticides. The synthesis of pyrethroids typically involves the esterification of a suitable acid and alcohol, with the structural complexity arising from the specific nature of these two components. google.com While nitrile-containing compounds can be precursors to the carboxylic acid portion of pyrethroids, the specific structure of this compound does not align with the common structural motifs found in commercial pyrethroids.

However, the broader field of agrochemical synthesis is vast, and the introduction of novel chemical scaffolds is an ongoing area of research. The unique substitution pattern of this compound could potentially be explored for the development of new classes of pesticides or herbicides with novel modes of action.

Synthesis of Advanced Materials Precursors

Role in Combinatorial Chemistry Libraries

The use of this compound in the generation of combinatorial chemistry libraries has not been specifically reported. However, its structure lends itself well to the principles of combinatorial chemistry. The central scaffold can be systematically modified at several positions. For example, the nitrile group can be converted to a variety of other functional groups, and the aromatic rings can undergo electrophilic substitution reactions to introduce further diversity. This would allow for the rapid generation of a library of related compounds for high-throughput screening in drug discovery or materials science applications.

Research in Chemo-Enzymatic Synthesis Using Nitrilases or Nitrile Hydratases

The chemo-enzymatic synthesis of chiral carboxylic acids and amides from nitriles is a field of growing interest due to the high selectivity and mild reaction conditions offered by enzymes like nitrilases and nitrile hydratases. nih.govwikipedia.orgebi.ac.ukresearchgate.net

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849). This enzymatic transformation could potentially be applied to this compound to produce 2-methoxy-2-(2-methoxyphenyl)acetic acid, a chiral carboxylic acid that could be a valuable building block for pharmaceuticals. The enantioselective nature of many nitrilases could allow for the production of a single enantiomer of the corresponding acid, which is often crucial for biological activity. Research on the rational engineering of nitrilases has shown that their substrate specificity and enantioselectivity can be improved, opening up possibilities for their application on a wider range of nitrile substrates. almacgroup.com

Nitrile hydratases (EC 4.2.1.84), on the other hand, catalyze the hydration of a nitrile to the corresponding amide. wikipedia.orgebi.ac.ukresearchgate.netebi.ac.uknih.gov Applying a nitrile hydratase to this compound would yield 2-methoxy-2-(2-methoxyphenyl)acetamide. This amide could also serve as a useful intermediate in various synthetic pathways. The industrial application of nitrile hydratases for the production of acrylamide (B121943) and nicotinamide (B372718) demonstrates their robustness and potential for large-scale synthesis. wikipedia.org

While specific studies on the enzymatic transformation of this compound are not yet published, the general applicability of these enzymes to a wide range of nitriles suggests that this is a promising area for future research.

The following table provides a summary of the enzymes and their potential application to this compound.

EnzymeEC NumberReaction CatalyzedPotential Product from this compound
Nitrilase3.5.5.1R-CN + 2 H₂O → R-COOH + NH₃2-methoxy-2-(2-methoxyphenyl)acetic acid
Nitrile Hydratase4.2.1.84R-CN + H₂O → R-CONH₂2-methoxy-2-(2-methoxyphenyl)acetamide

Future Research Directions and Perspectives

Development of Novel Catalytic Transformations

The core structure of 2-methoxy-2-(2-methoxyphenyl)acetonitrile, and related arylacetonitriles, presents a rich platform for catalytic innovation. Future research will likely move beyond classical synthetic methods to embrace more sophisticated and sustainable catalytic strategies.

A promising area is the application of transition-metal-catalyzed α-alkylation through a "borrowing hydrogen" pathway. rsc.orgresearchgate.net This environmentally benign method uses primary alcohols as alkylating agents, with water as the only byproduct. Research groups have demonstrated that N-heterocyclic carbene (NHC) complexes of iridium and ruthenium are highly effective for the α-alkylation of various arylacetonitriles. rsc.orgresearchgate.net Future work could focus on applying these catalytic systems to the parent scaffold, 2-methoxyphenylacetonitrile (B128560), to introduce a wide array of functional groups at the benzylic position. The development of catalysts specifically optimized for the unique steric and electronic properties of the α-methoxy substituted nitrile would be a significant advancement.

Furthermore, the field of organocatalysis offers a metal-free alternative for creating valuable derivatives. mdpi.com The Strecker reaction, for example, which produces α-aminonitriles, can be rendered asymmetric using chiral organocatalysts. mdpi.com Adapting such methodologies to this compound could provide enantiomerically enriched building blocks for pharmaceuticals and materials science.

Exploration of New Chemical Space through Derivatization

The true potential of a core scaffold is realized through the exploration of its derivatives. The catalytic methods described above are a primary engine for this exploration. By systematically applying reactions like α-alkylation, new analogues can be generated, effectively expanding the accessible chemical space. rsc.orgresearchgate.net

For instance, the parent compound, 2-methoxyphenylacetonitrile, has been used in the synthesis of more complex heterocyclic structures like 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. sigmaaldrich.com This demonstrates that the cyano and aryl moieties can serve as handles for intricate molecular constructions.

Future research should aim to build libraries of compounds derived from this compound. By varying the substituents on the phenyl ring and modifying the nitrile group, a diverse collection of molecules with potentially novel biological or material properties can be created. This systematic derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.

Advanced Computational Tools for Predictive Synthesis

Modern chemical research is increasingly complemented by computational tools that can predict reactivity and guide experimental design. For a molecule like this compound, in silico methods offer a powerful approach to accelerate discovery while minimizing resource expenditure.

Density Functional Theory (DFT) is a key tool that can be used to model reaction mechanisms, elucidate transition states, and understand the origins of catalytic activity and selectivity. nih.gov For example, DFT studies have been used to reveal the key catalyst-substrate interactions in asymmetric transformations of related compounds. nih.gov Future research could apply DFT to model the proposed catalytic transformations of this compound, allowing for the rational design of catalysts and the prediction of reaction outcomes before any experiments are conducted in the lab.

Computational tools can also predict key physicochemical properties. Predictive models can calculate values such as the collision cross section (CCS), which is relevant for mass spectrometry analysis, providing a valuable analytical benchmark. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound
Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺178.08626137.0
[M+Na]⁺200.06820146.8
[M-H]⁻176.07170140.5
[M+NH₄]⁺195.11280155.3
[M+K]⁺216.04214144.9
[M+H-H₂O]⁺160.07624124.8
Data sourced from computational predictions. uni.lu

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex organic molecules are undergoing a paradigm shift with the adoption of continuous flow chemistry and automated platforms. syrris.comnih.gov These technologies offer enhanced control over reaction parameters, improved safety, and greater reproducibility compared to traditional batch methods. syrris.com

The synthesis of cyanohydrins, which are structurally related to the target compound, has been successfully demonstrated in continuous flow microreactors. rsc.orgresearchgate.netscribd.com By immobilizing enzymes like hydroxynitrile lyase, researchers have achieved high substrate conversions (90–95%) and excellent enantiomeric excess (90–98%) with short residence times. rsc.org This approach effectively suppresses unwanted side reactions and allows for efficient production.

Table 2: Representative Performance in Enantioselective Flow Synthesis of Cyanohydrins
SubstrateConversionEnantiomeric Excess (ee)Residence TimeSpace-Time-Yield (STY)
Benzaldehyde>95%98%3 min1290 g L⁻¹ h⁻¹
4-Fluorobenzaldehyde~95%96%10 min350 g L⁻¹ h⁻¹
4-Methoxybenzaldehyde>90%90%30 min60 g L⁻¹ h⁻¹
Data is illustrative of enzymatic flow synthesis of cyanohydrins from corresponding aldehydes and is based on findings from related systems. rsc.org

A key future direction is to adapt the synthesis of this compound and its subsequent catalytic transformations to an automated flow platform. syrris.com Such a system would enable the rapid generation of a chemical library based on its scaffold. By integrating synthesis, work-up, and purification steps, these automated platforms can accelerate the discovery-test-redesign cycle, which is fundamental to modern materials and drug discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-2-(2-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Condensation Route : Reacting 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide in ethanol under reflux. The reaction proceeds through an imine intermediate, with optimal yields (~65-70%) achieved at 80°C for 12 hours .

Amination Route : Using glycolonitrile and 2-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60°C, yielding ~55-60% after 8 hours.
Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reactants. Impurities from incomplete cyanide substitution can be minimized via recrystallization in ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H NMR (CDCl₃) shows a singlet at δ 3.85 ppm (methoxy groups) and a nitrile proton absence, confirmed by 13C^{13}C NMR at δ 118.5 ppm (C≡N). Aromatic protons appear as a multiplet between δ 6.8–7.4 ppm.
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O of methoxy).
  • X-ray Crystallography : Use SHELXL for refinement. The methoxy groups create steric hindrance, requiring high-resolution data (d-spacing < 1.0 Å) to resolve torsional angles. Cryocooling (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the methoxy substituent influence regioselectivity in substitution reactions of this compound?

  • Methodological Answer : The 2-methoxy group on the phenyl ring acts as an electron-donating meta-director. For example:
  • Electrophilic Aromatic Substitution : Nitration favors the 5-position (meta to methoxy). Confirm regiochemistry via NOE NMR (irradiation of methoxy protons enhances 5-H signal).
  • Nucleophilic Substitution : The nitrile group facilitates SN2 reactions at the α-carbon. Use DFT calculations (B3LYP/6-31G*) to predict transition-state geometries and validate with kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from:
  • Purity : Assess via HPLC (C18 column, 70:30 acetonitrile/water mobile phase). Impurities >2% can skew bioassays.
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for antimicrobial tests. For anticancer studies, use MTT assays on >3 cell lines (e.g., MCF-7, HeLa) with triplicate technical replicates.
  • Metabolite Interference : Perform LC-MS to identify degradation products in cell culture media .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Use molecular dynamics (MD) simulations (AMBER force field) to model hydrolysis of the nitrile group. Experimental validation via UV-Vis (λmax shift at 270 nm in pH 7.4 vs. 2.0 buffers).
  • Thermal Stability : Perform TGA/DSC to identify decomposition onset (>200°C). Pair with DFT (Gibbs free energy of decomposition pathways) .

Q. What synthetic methodologies enable the preparation of enantiomerically pure derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Chiral Resolution : Use (+)- or (-)-CSA (camphorsulfonic acid) to resolve racemic mixtures via diastereomeric salt crystallization. Confirm enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol).
  • Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries to install chirality at the α-carbon. Yields >85% ee are achievable with Ti(OiPr)₄ as a Lewis acid .

Q. How do steric and electronic effects of the methoxy groups impact crystallographic data quality?

  • Methodological Answer : The methoxy groups introduce torsional disorder, complicating electron density maps. Mitigation strategies:
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL’s RIGU and DELU restraints to model anisotropic displacement parameters.
  • Twinned Crystals : Test for twinning using PLATON’s TWINLAWS. For severe cases, use SHELXD for structure solution .

Q. What is the role of the nitrile group in modulating electron-withdrawing effects during photophysical studies?

  • Methodological Answer : The nitrile group stabilizes excited states via conjugation, red-shifting fluorescence emission (λem ~420 nm in THF). Quantify using TD-DFT (B3LYP/6-311++G**): HOMO-LUMO gap correlates with experimental λmax. Compare with analogs lacking nitrile (e.g., acetophenone derivatives) to isolate electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.